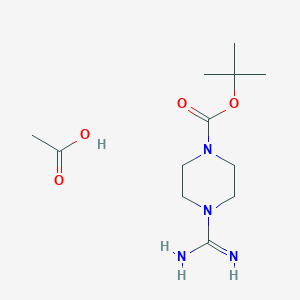

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate

Description

Properties

IUPAC Name |

acetic acid;tert-butyl 4-carbamimidoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2.C2H4O2/c1-10(2,3)16-9(15)14-6-4-13(5-7-14)8(11)12;1-2(3)4/h4-7H2,1-3H3,(H3,11,12);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAZWBUECOOVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-93-9 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(aminoiminomethyl)-, 1,1-dimethylethyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The piperazine ring structure contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate physiological processes.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | Weak |

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators.

- Case Study : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines, indicating potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile is crucial for understanding the compound's efficacy and safety. Key parameters include:

- Absorption : Rapid absorption observed in animal models.

- Metabolism : Primarily metabolized in the liver, with potential interactions affecting drug metabolism.

- Excretion : Renal excretion as a major pathway for elimination.

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities. For instance:

- A study published in PubMed highlighted the synthesis of several piperazine derivatives, including this compound, showing promising antibacterial activity against resistant strains .

- Another investigation explored the compound's effects on cellular signaling pathways, revealing its role in modulating MAPK/ERK signaling, which is critical for cell proliferation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 1-tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate exhibits promising antibacterial activity. It has been studied for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other opportunistic pathogens. This positions the compound as a candidate for developing new antibacterial therapeutics aimed at treating resistant infections .

Neurological Applications

The compound has also been investigated for potential applications in treating tauopathies, including Alzheimer's disease. Its structural characteristics allow it to interact with biological targets implicated in neurodegenerative disorders, making it a subject of interest for drug development aimed at modifying disease progression .

Biochemical Research

Enzyme Inhibition Studies

this compound has been utilized in studies focusing on enzyme inhibition. Its ability to act as a sulfoximine glycosidase inhibitor suggests its role in biochemical pathways that could be manipulated for therapeutic purposes .

Ligand Development

The compound serves as a valuable ligand in various biochemical assays, particularly those involving receptor binding studies. Its modifications can enhance binding affinity and selectivity, making it a useful tool in drug discovery processes .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized from tert-butyl 4-carbamimidoylpiperazine-1-carboxylate through acetic acid treatment, showcasing its versatility in synthetic organic chemistry .

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested the antibacterial efficacy of various derivatives of piperazine compounds, including this compound. Results showed significant inhibition against MRSA, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against amyloid-beta toxicity in neuronal cell cultures. The findings suggest that it may mitigate neuroinflammation and promote neuronal survival, highlighting its relevance in Alzheimer’s disease research .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares the target compound with three analogs:

Physicochemical and Reactivity Analysis

- Polarity and Solubility : The target compound’s carbamimidoyl and acetate groups increase polarity, enhancing aqueous solubility compared to analogs like the benzyl-substituted derivative in or the lipophilic benzylpiperidine derivative in .

- Reactivity : The carbamimidoyl group acts as a strong nucleophile, enabling participation in amidations or cyclizations. In contrast, the ethylpiperazine in lacks such reactivity, making it suitable for simpler alkylation steps.

- Protection Strategy : While all Boc-containing compounds share stability during synthesis, the target’s combination with a carbamimidoyl group is unique, offering dual functionality in protecting amines while introducing guanidine motifs .

Limitations and Opportunities

- Target Compound: Limited thermal stability due to the Boc group’s sensitivity to acidic conditions. Opportunities exist in optimizing protecting-group strategies for guanidine synthesis.

- Analogs : The benzyl-substituted compound in requires rigorous purification due to steric hindrance. Future studies could explore its bioactivity in vitro.

Preparation Methods

Starting Material Preparation

The synthesis begins with piperazine or a substituted piperazine derivative. The Boc protection is introduced using tert-butyl dicarbonate (Boc2O) under alkaline conditions, which selectively protects one nitrogen atom of the piperazine ring.

- Reaction conditions: The starting piperazine is dissolved in a suitable solvent such as tetrahydrofuran (THF) or an aqueous alkaline medium (e.g., sodium hydroxide solution).

- Reagents: tert-Butyl dicarbonate (Boc2O) is added in a molar ratio of approximately 1:1.1 relative to piperazine.

- Temperature: Ambient or slightly cooled conditions to control reaction rate.

- Outcome: Formation of 1-tert-butyloxycarbonylpiperazine intermediate.

This step is analogous to the Boc protection step described for related piperidine derivatives and is well-established in organic synthesis.

Introduction of Carbamimidoyl Group

The key functionalization involves converting the piperazine at the 4-position to bear the carbamimidoyl group (–C(=NH)NH2). This is typically achieved by transforming a suitable precursor such as a nitrile or amide into the amidine functionality.

- Typical precursor: 1-tert-butyloxycarbonyl-4-cyanopiperazine or related intermediates.

- Reagents: Amidination reagents such as hydroxylamine derivatives or guanidine salts under controlled conditions.

- Solvent: Polar aprotic solvents like methanol or ethanol are often used.

- Temperature: Mild heating (room temperature to 50°C) to facilitate conversion.

- Work-up: Acid-base extraction and purification to isolate the amidine derivative.

Although explicit detailed procedures for this exact step on piperazine are limited in the public domain, analogous methods in the literature for amidine formation on nitrogen heterocycles apply.

Formation of Acetate Salt

To stabilize the amidine product and improve its handling properties, the free base is converted into its acetate salt.

- Procedure: The free base is treated with acetic acid in a suitable solvent.

- Solvent: Ethanol or water/ethanol mixtures.

- Outcome: Precipitation or crystallization of this compound.

- Purification: Recrystallization or filtration to obtain the pure acetate salt.

This step ensures the compound is isolated in a stable, crystalline form suitable for further use.

Comparative Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | tert-Butyl dicarbonate, NaOH (alkaline) | THF / aqueous | 0–25°C | >90% (typical) | Selective N-Boc protection |

| Carbamimidoyl Group Formation | Amidination reagents (e.g., hydroxylamine) | Methanol / EtOH | RT to 50°C | Variable (60–80%) | Requires careful pH and temp control |

| Acetate Salt Formation | Acetic acid | EtOH / H2O-EtOH | RT | Quantitative | Crystallization for purity |

Related Synthetic Insights from Analogous Compounds

- The Boc protection of nitrogen heterocycles such as piperidine and piperazine is a well-established process with robust protocols available.

- Amidination reactions for introducing carbamimidoyl groups often utilize hydroxylamine derivatives or guanidine salts under mild conditions, avoiding harsh reagents that could deprotect Boc groups.

- The acetate salt form is commonly used for amidines to improve solubility and stability, as supported by PubChem data on this compound.

Summary of Research Findings

- The Boc protection step is reliably conducted under alkaline conditions with tert-butyl dicarbonate, yielding high-purity protected intermediates.

- Amidination to form the carbamimidoyl group requires controlled reaction conditions to maintain Boc protection and achieve good yields.

- Conversion to the acetate salt is straightforward and provides a stable, isolable compound.

- While direct detailed synthetic procedures for this compound are scarce, established methods for related compounds and functional groups provide a strong foundation for synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Tert-butyloxycarbonyl-4-carbamimidoylpiperazine acetate, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the piperazine ring, followed by carbamimidoyl group introduction. Key steps include nucleophilic substitution or coupling reactions. For optimization:

- Use toluene or DMF as solvents for improved solubility of intermediates .

- Control temperature (e.g., 110°C for coupling reactions) to minimize side products .

- Employ anhydrous magnesium sulfate for drying organic extracts to prevent hydrolysis .

Q. What purification techniques are effective for isolating this compound, especially when dealing with by-products?

- Methodological Answer:

- Silica gel column chromatography with ethyl acetate/hexane (1:1 ratio) effectively separates the target compound from unreacted starting materials .

- Recrystallization from ethanol or methanol can improve purity if the compound exhibits temperature-dependent solubility .

- Monitor fractions via TLC (Rf ~0.5 in ethyl acetate) to identify desired product bands .

Q. Which spectroscopic methods are most reliable for characterizing the acetate moiety in this compound?

- Methodological Answer:

- FT-IR : Identify the carbonyl stretch of the acetate group at ~1740 cm⁻¹ .

- ¹H NMR : Look for the tert-butyl singlet at δ 1.49 ppm and acetate methyl protons at δ 2.05–2.15 ppm .

- ¹³C NMR : Confirm the Boc carbonyl at ~155 ppm and acetate carbonyl at ~170 ppm .

Q. What are the critical parameters to monitor during the Boc protection step to prevent premature deprotection?

- Methodological Answer:

- Maintain anhydrous conditions (e.g., use molecular sieves) to avoid acid-catalyzed Boc cleavage .

- Control pH during aqueous workup (neutral to slightly basic) to prevent hydrolysis .

- Avoid prolonged exposure to high temperatures (>120°C) during reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) to confirm the correct regiochemistry of substituents on the piperazine ring?

- Methodological Answer:

- Perform 2D NMR experiments (e.g., COSY, HSQC) to assign proton-proton correlations and carbon-proton connectivity .

- Use DEPT-135 NMR to differentiate CH₂ and CH₃ groups in the piperazine ring .

- Compare experimental data with computational chemical shift predictions (e.g., DFT calculations) to validate assignments .

Q. What strategies are employed to enhance the stability of this compound during long-term storage in experimental settings?

- Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) to prevent oxidation of the carbamimidoyl group .

- Use low-temperature storage (–20°C) in amber vials to reduce photodegradation .

- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated decomposition .

Q. How can computational modeling predict the reactivity of the carbamimidoyl group in nucleophilic substitution reactions?

- Methodological Answer:

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic hotspots .

- Use molecular docking to simulate interactions with biological targets (e.g., enzymes) and predict binding affinities .

- Analyze Hammett substituent constants to quantify electronic effects on reaction rates .

Q. In assessing biological activity, what in vitro assays are suitable for evaluating the interaction of this compound with enzymatic targets?

- Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics to immobilized enzymes .

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in yield or purity when scaling up synthesis from milligram to gram quantities?

- Methodological Answer:

- Re-optimize solvent volume ratios (e.g., reduce toluene volume by 20% to improve mixing efficiency) .

- Use high-performance liquid chromatography (HPLC) with a C18 column to monitor purity during scale-up .

- Implement Dean-Stark traps for azeotropic removal of water in condensation reactions to prevent yield loss .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.